

Probing the Antiviral Capabilities of Neuraminidase-IN-19: A Technical Overview

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Compound of Interest		
Compound Name:	Neuraminidase-IN-19	
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[City, State] – [Date] – In the ongoing search for effective antiviral therapeutics against influenza, a novel benzoylhydrazone derivative, **Neuraminidase-IN-19**, has demonstrated significant inhibitory activity against influenza A virus neuraminidase. This technical guide provides an in-depth exploration of the antiviral spectrum, mechanism of action, and experimental validation of this promising compound, intended for researchers, scientists, and professionals in drug development.

Neuraminidase-IN-19, identified as compound 5n in its seminal study, has emerged as a potent inhibitor of wild-type neuraminidase, a crucial enzyme for the release and propagation of influenza virus particles.[1] This document summarizes the key findings related to **Neuraminidase-IN-19** and its analogs, presenting the data in a structured format to facilitate comparative analysis and further research.

Quantitative Analysis of Inhibitory Activity

The antiviral efficacy of **Neuraminidase-IN-19** and its related compounds was primarily assessed through neuraminidase inhibition assays and cytotoxicity evaluations. The key quantitative data are summarized below, providing a clear comparison of the inhibitory concentrations (IC50) against neuraminidase and the cytotoxic concentrations (CC50) in a human cell line.



Compound	Target Neuraminidase	IC50 (μM)	Cell Line	CC50 (µM)
Neuraminidase- IN-19 (5n)	H5N1 (Wild- Type)	0.13	A549	37.62
Compound 5i	H5N1-H274Y (Mutant)	0.44	A549	Not Specified
Oseltamivir Carboxylate (OSC)	H5N1 (Wild- Type)	Not Specified	A549	Not Specified
Oseltamivir Carboxylate (OSC)	H5N1-H274Y (Mutant)	Not Specified	A549	Not Specified

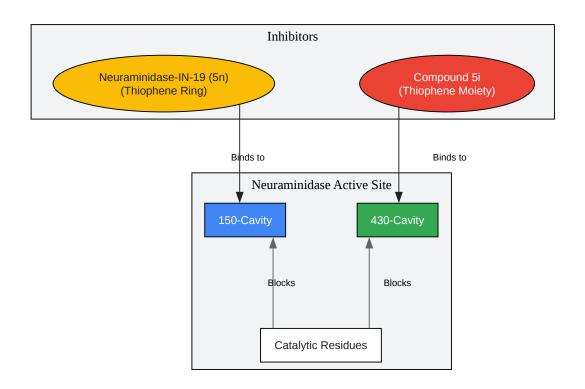
Data sourced from Fu SK, et al. Bioorg Med Chem Lett. 2024.[1]

Mechanism of Action: Targeting the Neuraminidase Active Site

Molecular docking studies have elucidated the probable mechanism by which **Neuraminidase-IN-19** exerts its inhibitory effect. The compound is believed to bind to the active site of the neuraminidase enzyme. A key structural feature, the thiophene ring, is proposed to extend into the 150-cavity of the enzyme's active site.[1] This interaction is crucial for its potent inhibitory activity against the wild-type H5N1 neuraminidase.[1]

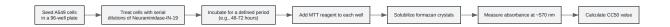
In contrast, a related compound, 5i, demonstrates significant inhibition of the oseltamivir-resistant H5N1-H274Y mutant.[1] Its efficacy is attributed to the ability of its thiophene moiety to extend into the 430-cavity of the neuraminidase active site, a distinct binding mode compared to **Neuraminidase-IN-19**.[1]











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References

- 1. Discovery and synthesis of novel benzoylhydrazone neuraminidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Probing the Antiviral Capabilities of Neuraminidase-IN-19: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376211#exploring-the-antiviral-spectrum-of-neuraminidase-in-19]

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